4-bromobut-2-enenitrile CAS number
4-bromobut-2-enenitrile CAS number
An In-depth Technical Guide to 4-bromobut-2-enenitrile for Advanced Research and Development
Executive Summary
4-Bromobut-2-enenitrile is a versatile bifunctional molecule of significant interest to the chemical and pharmaceutical research communities. Characterized by the presence of both a reactive allylic bromide and a conjugated nitrile group, this compound serves as a valuable building block for the synthesis of complex organic architectures. Its dual reactivity allows for a range of transformations, including nucleophilic substitutions, cycloadditions, and Michael additions, providing a rapid means to increase molecular complexity. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, grounded in established scientific principles to empower researchers in its effective application.
Chemical Identity and Nomenclature
4-Bromobut-2-enenitrile is an unsaturated nitrile with the chemical formula C₄H₄BrN.[1][2] The molecule exists as (E)- and (Z)-stereoisomers due to the restricted rotation around the carbon-carbon double bond.[1] It is crucial for researchers to note that the compound is associated with multiple CAS Registry Numbers, which typically distinguish between the specific stereoisomers or a mixture thereof.
| Identifier | Value | Source |
| IUPAC Name | 4-bromobut-2-enenitrile | PubChem[3] |
| CAS Number | 37590-23-1 ((E)-isomer) | LookChem, Ambeed[4][5] |
| 42879-03-8 (isomer unspecified) | Smolecule, PubChem[1][3] | |
| Molecular Formula | C₄H₄BrN | PubChem[3] |
| Molecular Weight | 145.99 g/mol | Smolecule, Benchchem[1][2] |
| InChI Key | DNQQWHOUZPHKMD-UHFFFAOYSA-N | Smolecule, Benchchem[1][2] |
| Canonical SMILES | C(C=CC#N)Br | Smolecule, PubChem[1][3] |
| Synonyms | 4-bromocrotononitrile, 4-Bromo-2-butenenitrile | LookChem, Smolecule[1][4] |
Physicochemical and Spectroscopic Profile
The physicochemical properties of 4-bromobut-2-enenitrile dictate its handling, storage, and reaction conditions. The conjugation between the alkene and the nitrile group influences the molecule's electronic distribution, reactivity, and spectroscopic characteristics.[1]
| Property | Value |
| Exact Mass | 144.953 g/mol |
| Topological Polar Surface Area | 23.8 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Complexity | 87 |
| (Data sourced from Angene Chemical)[6] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of 4-bromobut-2-enenitrile.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A medium-intensity band appears in the 2220-2260 cm⁻¹ region, which is characteristic of a C≡N (nitrile) stretch.[1] The conjugated C=C double bond presents a variable absorption between 1640-1680 cm⁻¹, while the C-Br stretch is typically observed as a strong absorption between 600-800 cm⁻¹.[1]
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Mass Spectrometry (MS) : The mass spectrum is distinguished by the presence of molecular ion peaks at m/z 146 and 148.[1] This isotopic pattern, with a near 1:1 intensity ratio, is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[1] Common fragmentation patterns include the loss of a bromine radical or the elimination of hydrogen bromide.[1]
Synthesis and Purification Methodologies
The synthesis of 4-bromobut-2-enenitrile can be approached through several established routes, the choice of which depends on the availability of starting materials and desired stereoselectivity.
Synthesis from 2-Butenenitrile
A common laboratory-scale synthesis involves the reaction of 2-butenenitrile with a brominating agent. This method leverages the reactivity of the allylic position for radical substitution.
Protocol: Allylic Bromination of 2-Butenenitrile
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Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butenenitrile in a suitable non-polar solvent (e.g., carbon tetrachloride).
-
Initiation : Add N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.
-
Propagation : Heat the mixture to reflux. The reaction is typically initiated by light or heat, leading to the homolytic cleavage of the initiator and subsequent abstraction of an allylic proton.
-
Work-up : Upon completion (monitored by TLC or GC), cool the reaction mixture and filter to remove the succinimide byproduct.
-
Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Causality Note: The use of NBS is critical for achieving selective allylic bromination while minimizing competing addition reactions to the double bond. The non-polar solvent ensures that NBS remains largely insoluble, keeping the concentration of free bromine low.
Alternative Synthetic Routes
Other documented methods include the reaction of 2-bromo-1-butene with sodium cyanide, which proceeds via a nucleophilic substitution mechanism.[1][2] For enhanced stereochemical control, molybdenum-based catalysts have been employed in cross-metathesis reactions to achieve highly stereoselective synthesis of both E and Z isomers.[1]
Caption: A generalized workflow for the synthesis and purification of 4-bromobut-2-enenitrile.
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-bromobut-2-enenitrile stems from its dual reactivity, making it a valuable electrophilic building block.[2] The electron-withdrawing nitrile group activates the double bond, while the allylic bromide provides a site for nucleophilic attack.[2]
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Nucleophilic Substitution : The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, carbanions). This is a primary pathway for introducing new functional groups and extending carbon chains.[2]
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Cycloaddition Reactions : As a conjugated system, it can act as a dienophile in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions, leading to the formation of diverse cyclic and heterocyclic frameworks.[1][2]
-
Addition Reactions : The double bond can undergo addition reactions with reagents like hydrogen halides or be hydrogenated to yield the corresponding saturated bromo-nitrile.[1]
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Nitrile Group Chemistry : The nitrile itself can undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) or be hydrolyzed to form carboxylic acids or amides.[1]
Caption: Key reaction pathways available for 4-bromobut-2-enenitrile.
Applications in Research and Drug Discovery
The versatility of 4-bromobut-2-enenitrile makes it a valuable intermediate in various fields.
-
Organic Synthesis : It serves as a foundational intermediate for synthesizing more complex molecules that require both nitrile and halide functionalities for subsequent transformations.[1]
-
Drug Discovery : Nitrile-containing compounds are prevalent in pharmaceuticals, where the nitrile group can act as a bioisostere for other functional groups or participate in key binding interactions with protein targets.[7] The ability of 4-bromobut-2-enenitrile to participate in multicomponent reactions makes it an attractive starting point for generating diverse compound libraries for high-throughput screening in lead identification and optimization.[8]
-
Material Science : The reactive sites on the molecule allow for its potential use in the development of novel polymers and functional materials.[1]
Safety, Handling, and Storage
4-Bromobut-2-enenitrile is a hazardous substance and must be handled with appropriate precautions. For research use only, not for human or veterinary use.[2][6]
-
GHS Hazards : It is classified as acutely toxic if swallowed (Danger) and is a combustible liquid.[2][3] It may also cause skin and eye irritation.[9]
-
Handling : Work in a well-ventilated area, preferably a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid breathing vapors and wash hands thoroughly after handling.[10]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][11] Keep away from heat, sparks, and open flames.[11] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]
Conclusion
4-Bromobut-2-enenitrile is a potent and versatile chemical tool for researchers in organic synthesis, medicinal chemistry, and materials science. Its well-defined reactivity, stemming from the interplay between the allylic bromide and the conjugated nitrile, provides a reliable platform for constructing complex molecular scaffolds. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full synthetic potential in a safe and effective manner.
References
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LookChem. 4-Bromobut-2-enenitrile. [Link]
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Angene Chemical. 4-Bromobut-2-enenitrile(CAS# 42879-03-8). [Link]
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PubChem, National Institutes of Health. 4-Bromobut-2-enenitrile | C4H4BrN | CID 53769583. [Link]
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PubChem, National Institutes of Health. (E)-2-Bromo-2-butenenitrile | C4H4BrN | CID 6436551. [Link]
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Angene Chemical. (2E)-4-bromobut-2-enenitrile(CAS# 37590-23-1). [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Loza-Mejía, M. A., & Salazar-García, L. C. (2023). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Therapeutics. Molecules, 28(9), 3698. [Link]
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Mahmoud, A. R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link]
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PubChem, National Institutes of Health. 4-Bromobut-2-EN-1-OL | C4H7BrO | CID 53401857. [Link]
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NIST. 2-Butene, 1-bromo-. [Link]
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